{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride is an organic compound with the molecular formula C₈H₁₆ClNO. This compound belongs to the azabicyclo family, characterized by its unique bicyclic structure that incorporates a nitrogen atom within the ring system. It is often utilized in scientific research due to its interesting chemical properties and potential biological activities, making it a valuable subject of study in various fields, including medicinal chemistry and organic synthesis .
The synthesis of {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride typically involves several key methodologies:
The molecular structure of {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride can be described as follows:
InChI=1S/C8H15NO.ClH/c10-7-8-2-1-4-9(6-8)5-3-8;/h10H,1-7H2;1H
, which provides detailed information about its connectivity and stereochemistry.
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride is capable of undergoing several chemical reactions:
These reactions typically require specific solvents (e.g., dichloromethane) and controlled temperatures ranging from room temperature to reflux conditions .
The mechanism of action for {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride is not fully elucidated but is believed to involve interactions with biological targets relevant in pharmacology:
The physical and chemical properties of {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 179.68 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
{1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride has several applications in scientific research:
This compound's unique structural characteristics make it a promising candidate for further exploration in both academic and industrial settings .
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: